molecular formula C9H10N2 B1629056 3-Amino-2-methylphenylacetonitrile CAS No. 219312-27-3

3-Amino-2-methylphenylacetonitrile

Cat. No. B1629056
CAS RN: 219312-27-3
M. Wt: 146.19 g/mol
InChI Key: YAMIWXFBFOIBKH-UHFFFAOYSA-N
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Description

3-Amino-2-methylphenylacetonitrile (AMPA) is a chemical compound that belongs to the family of phenylacetonitrile derivatives. It is a versatile compound that has been used in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science. The aim of

Scientific Research Applications

3-Amino-2-methylphenylacetonitrile has been used in various scientific research applications, including pharmaceuticals and agrochemicals. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been used as a building block for the synthesis of various compounds, including amino acids and heterocycles.

Mechanism of Action

The mechanism of action of 3-Amino-2-methylphenylacetonitrile is not fully understood. However, it has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. In addition, it has been reported to exhibit antioxidant activity, which could be attributed to its ability to scavenge free radicals. Furthermore, it has been reported to exhibit neuroprotective activity, which could be attributed to its ability to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

3-Amino-2-methylphenylacetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. In addition, it has been reported to exhibit various biological activities, which make it a useful compound for various scientific research applications. However, there are also some limitations. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its biological activity in different systems. Furthermore, the toxicity of this compound has not been fully evaluated, which could limit its use in some applications.

Future Directions

There are several future directions for the research on 3-Amino-2-methylphenylacetonitrile. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which could provide insights into its biological activity and potential therapeutic applications. Secondly, the toxicity of this compound needs to be evaluated in detail, which could help to determine its safety profile and potential applications. Thirdly, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel compounds with biological activity. Finally, the potential of this compound as a material science compound needs to be explored, which could lead to the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a versatile compound that has been used in various scientific research applications. It can be synthesized using various methods and has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. However, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its biological activity in different systems. Further studies are needed to elucidate the mechanism of action of this compound, evaluate its toxicity, and explore its potential as a building block for the synthesis of novel compounds and materials.

properties

IUPAC Name

2-(3-amino-2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMIWXFBFOIBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623178
Record name (3-Amino-2-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219312-27-3
Record name (3-Amino-2-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Methyl-3-nitro-phenyl)-acetonitrile (16.6g ) was dissolved in 400 ml of ethyl acetate and 0.83g of 10% palladium on carbon (Degussa type) was added; and the reaction mixture was placed under 50 lb/in2 of hydrogen on the Parr shaker for 4 hr. The catalyst was filtered off; the solvent was evaporated; and the residue was purified by flash chromatography on silica gel eluting with ethyl acetate:hexane (2:3), yielding 11.1 g of (3-amino-2-methyl-phenyl)-acetonitrile as a white solid. ##STR104##
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(2-Methyl-3-nitrophenyl)acetonitrile (Askam, V. et al. J. Chem. Soc. C (1969)1935–1936;) was hydrogenated over 5% palladium-charcoal 50 mg in EtOAc/EtOH 1:1 (14 ml) for three hours. The mixture was filtered through celite, and the filtrate was concentrated to give the title compound 77 mg (77%) as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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